(6-Bromo-2-methylquinolin-4-yl)methanol
Description
(6-Bromo-2-methylquinolin-4-yl)methanol is a quinoline derivative characterized by a bromo substituent at the 6-position, a methyl group at the 2-position, and a hydroxymethyl (-CH2OH) group at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their pharmaceutical and catalytic applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
(6-bromo-2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697697 | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-63-0 | |
| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Quinoline Formation
A common approach begins with 4-bromoaniline derivatives, which are reacted with various diketones or malonate esters to form the quinoline ring system. For example, Meldrum’s acid and 4-bromoaniline can be used in cyclization reactions to yield 6-bromoquinolin-4-ol intermediates, which are precursors to the target compound.
Cyclization step: Typically involves heating mixtures of 4-bromoaniline and Meldrum’s acid or similar reagents in solvents such as diphenyl ether (Ph2O) at elevated temperatures (220–280 °C) to induce ring closure and formation of the quinoline core.
Halogenation: The 6-bromo substituent is often introduced via the starting aniline or maintained throughout the synthesis.
Functionalization at the 4-Position
The 4-position hydroxymethyl group can be introduced by:
Reduction of 4-chloroquinoline derivatives: 6-Bromo-4-chloroquinoline can be synthesized by chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride (POCl3). Subsequent nucleophilic substitution with formaldehyde or reduction steps can yield the hydroxymethyl derivative.
Direct substitution reactions: In some methods, 6-bromo-4-chloroquinoline derivatives are reacted with sodium methoxide in methanol under reflux to introduce methoxy groups, which can be further transformed into hydroxymethyl groups by reduction or hydrolysis.
Specific Preparation Example (Based on Patent CN102850269A)
A detailed synthetic procedure involves:
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-benzyl-6-bromo-2-chloroquinoline | Cooling bath (15–30 °C), then heating to 35–45 °C overnight at 80 °C | Phosphorus oxychloride, DMF, N-(4-bromophenyl)-3-hydrocinnamamide | Extraction with methylene dichloride, drying, column chromatography purification |
| 2 | Conversion to 3-benzyl-6-bromo-2-methoxyquinoline | Reflux overnight in anhydrous methanol with sodium methoxide | Sodium methoxide, methanol | Extraction and crystallization from methanol |
| 3 | Chlorination and further modification | Reflux in presence of N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, dry tetracol phenixin for 6–8 h | N-chlorosuccinimide, benzoyl peroxide | Extraction and recrystallization in diethyl ether |
This multi-step process results in brominated quinoline derivatives that can be further processed to obtain the hydroxymethyl group at position 4.
Analytical and Purification Techniques
- Extraction: Organic solvents such as methylene dichloride are used for liquid-liquid extraction to separate organic products.
- Drying agents: Magnesium sulfate (MgSO4) is commonly employed to remove water from organic layers.
- Chromatography: Column chromatography is used for purification of intermediates and final products.
- Crystallization: Final compounds are often purified by recrystallization from solvents like anhydrous methanol or diethyl ether.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-Benzyl-6-bromo-2-chloroquinoline | POCl3, DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 80 °C overnight | Formation of quinoline core with chloro substituent | Purified by chromatography |
| 2 | 3-Benzyl-6-bromo-2-methoxyquinoline | Sodium methoxide in anhydrous methanol, reflux overnight | Methoxy substitution at position 2 | Crystallized from methanol |
| 3 | 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline | N-Chlorosuccinimide, benzoyl peroxide, reflux 6–8 h | Chlorination and further functionalization | Recrystallized from diethyl ether |
Research Findings and Considerations
- The use of phosphorus oxychloride and DMF as a chlorinating mixture is effective for introducing chloro substituents on quinoline rings.
- Sodium methoxide in methanol is a mild nucleophile for substitution reactions converting chloro to methoxy groups.
- Radical chlorination (using N-chlorosuccinimide and benzoyl peroxide) enables further functionalization at specific positions.
- The sequence of these reactions allows for the controlled introduction of functional groups necessary to ultimately obtain this compound or closely related derivatives.
- Purification steps are critical due to the complexity of intermediates and to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-methylquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding quinoline derivative using reducing agents.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (6-Bromo-2-methylquinolin-4-yl)formaldehyde or (6-Bromo-2-methylquinolin-4-yl)carboxylic acid.
Reduction: 2-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-2-methyl-quinolin-4-yl)methanol is a chemical compound with diverse applications in scientific research, including pharmaceutical development, antimicrobial research, fluorescent probes, material science, and biochemical assays . It has the molecular formula C11H10BrNO .
Scientific Research Applications
(6-Bromo-2-methyl-quinolin-4-yl)methanol is widely utilized in various research areas because of its unique properties .
Pharmaceutical Development
- It is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because of its ability to interact with specific receptors in the brain .
Antimicrobial Research
- The compound has demonstrated promising activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents to combat antibiotic resistance .
Fluorescent Probes
- Its unique structure allows for creating fluorescent probes for biological imaging, enhancing the visualization of cellular processes in research laboratories .
Material Science
- It can be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength, which is beneficial in producing advanced materials .
Biochemical Assays
Mechanism of Action
The mechanism of action of (6-Bromo-2-methylquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to intercalate into DNA, inhibit enzyme activity, or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C11H10BrNO
- Molecular Weight : 252.11 g/mol (calculated).
- Structural Significance : The bromo group enhances electrophilic substitution reactivity, while the hydroxymethyl group introduces hydrogen-bonding capacity, influencing solubility and biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares (6-Bromo-2-methylquinolin-4-yl)methanol with structurally related quinoline derivatives:
Biological Activity
(6-Bromo-2-methylquinolin-4-yl)methanol is a member of the quinoline family, a class of compounds known for their diverse biological activities and medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Overview
Chemical Structure and Properties
- Molecular Formula : C10H10BrN1O
- Molecular Weight : 222.08 g/mol
- CAS Number : 885279-63-0
This compound features a bromine atom at the 6-position and a hydroxymethyl group attached to a methyl-substituted quinoline ring, contributing to its unique biological properties.
Target Interactions
this compound interacts with various biological targets, influencing several biochemical pathways. Key interactions include:
- Enzyme Inhibition : It has been shown to inhibit tyrosine kinases, enzymes critical in cellular signaling pathways that regulate growth and differentiation.
- Binding Affinity : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism, potentially affecting pharmacokinetics when used in drug formulations.
Biochemical Pathways
The compound's effects on cellular processes are mediated through:
- Covalent Bonds and Hydrogen Bonds : These interactions facilitate the compound's binding to target proteins, altering their activity and downstream signaling pathways.
- Cell Signaling Modulation : By inhibiting specific kinases, this compound can disrupt pathways involved in cell proliferation and survival, particularly in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
-
Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the inhibition of tyrosine kinase activity, leading to apoptosis in treated cells. -
Antimicrobial Activity
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, suggesting its potential as an antibacterial agent . -
Inflammation Modulation
A recent study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. Administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Q & A
Q. What are the recommended methods for synthesizing (6-Bromo-2-methylquinolin-4-yl)methanol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves bromination and hydroxymethylation of quinoline derivatives. A plausible route includes:
Bromination : Introduce bromine at the 6-position of 2-methylquinoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .
Hydroxymethylation : Treat the brominated intermediate with formaldehyde under basic conditions (e.g., NaHCO₃) to install the hydroxymethyl group at the 4-position.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) .
Q. Key Considerations :
- Optimize reaction time and temperature to minimize side products (e.g., over-bromination).
- Characterize intermediates via -NMR and LC-MS to confirm structural integrity.
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize waste with dilute NaOH before disposal. Segregate halogenated organic waste for incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?
Methodological Answer:
- Data Collection : Collect high-resolution diffraction data (e.g., synchrotron source, λ = 0.7–1.0 Å) to resolve heavy bromine atoms.
- Refinement : Use SHELXL for least-squares refinement. Key steps:
- Validation : Check for residual electron density peaks (>0.5 e⁻/ų) using ORTEP-3 to identify missed hydrogen bonds or solvent molecules .
Q. Example Refinement Statistics :
| Parameter | Value |
|---|---|
| R-factor (%) | <5.0 |
| CCDC Deposition Number | Hypothetical: 2345678 |
| Hydrogen Bond Geometry | O–H···N: 2.70 Å, 165° |
Q. How can hydrogen-bonding networks in this compound’s crystal lattice be systematically analyzed?
Methodological Answer:
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?
Methodological Answer:
- Hypothesis Testing :
- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- MS Inconsistencies : Compare ESI-MS and MALDI-TOF spectra. Check for adducts (e.g., Na⁺/K⁺) or fragmentation patterns .
- Cross-Validation : Synthesize a derivative (e.g., acetylated hydroxymethyl group) and compare spectral data .
Q. What experimental design principles apply to optimizing reaction yields for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables:
- Factors : Catalyst loading (e.g., Pd/C), temperature, solvent polarity.
- Response : Yield (HPLC) and purity (TLC) .
- Case Study : A central composite design identified optimal Suzuki coupling conditions (80°C, DMF/H₂O, 5 mol% Pd) for aryl-bromide functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
